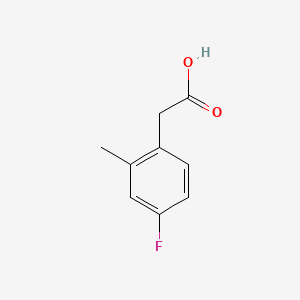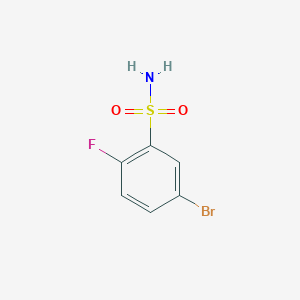![molecular formula C15H16O5 B1335764 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid CAS No. 853892-40-7](/img/structure/B1335764.png)
2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid is a chemical compound with the molecular formula C15H16O5 . It has a molecular weight of 276.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16O5/c1-7-5-11(19-10(4)14(16)17)13-8(2)9(3)15(18)20-12(13)6-7/h5-6,10H,1-4H3,(H,16,17) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass, UV-Vis) are not provided in the search results .科学的研究の応用
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural similarity to coumarin derivatives, which are known for their anticoagulant and antimicrobial activities, suggests it could be a candidate for drug development. However, it’s important to note that the compound is provided “as-is” for early discovery research, and no analytical data is collected by suppliers .
Biotechnology
Within biotechnology, the compound may be used in the study of enzyme inhibition, given its unique structure that could interact with active sites of enzymes. This can lead to the development of new biotechnological tools or drugs designed to target specific biological pathways .
Agriculture
In the field of agriculture, research might focus on the compound’s potential as a growth regulator or pesticide. The molecular structure could interact with plant hormones or pests’ biological systems, although its use in clinical settings is not advised .
Material Science
Material scientists could investigate the compound for its properties when integrated into polymers or coatings. Its ability to absorb light might be useful in creating UV-protective materials or sensors .
Environmental Science
Environmental scientists may study the compound for its degradation products and their impact on ecosystems. Understanding its breakdown could inform pollution control strategies and the design of environmentally friendly chemicals .
Analytical Chemistry
In analytical chemistry, the compound could be used as a standard or reagent in chromatographic methods to identify or quantify similar compounds. Its unique spectral properties can serve as a benchmark in various analytical techniques .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-7-5-11(19-10(4)14(16)17)13-8(2)9(3)15(18)20-12(13)6-7/h5-6,10H,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZIEQWMUFVXSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391218 |
Source


|
| Record name | 2-[(3,4,7-Trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid | |
CAS RN |
853892-40-7 |
Source


|
| Record name | 2-[(3,4,7-Trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

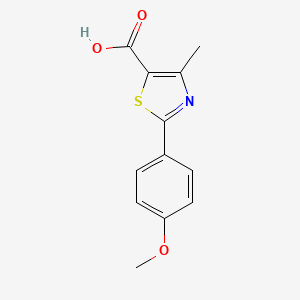


![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)


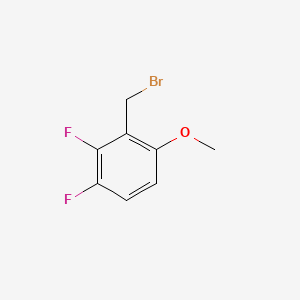
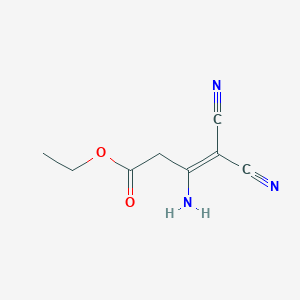

![3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335711.png)
